molecular formula C5H8N4O B13183485 4-Ethoxy-1,3,5-triazin-2-amine

4-Ethoxy-1,3,5-triazin-2-amine

Cat. No.: B13183485
M. Wt: 140.14 g/mol
InChI Key: RQACPMAJDILPQP-UHFFFAOYSA-N
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Description

4-Ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with an ethoxy group at the 4-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dialkyl-1,3,5-triazine with an appropriate amine. One common method is the reaction of 2-chloro-4,6-di-tert-butyl-1,3,5-triazine with ammonia, which yields 4,6-di-tert-butyl-1,3,5-triazin-2-amine. This compound can then be further reacted with ethanol to introduce the ethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the desired functional groups .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Ethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of herbicides, UV-filters, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Ethoxy-1,3,5-triazin-2-amine include:

Uniqueness

This compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other triazines and allows for unique applications in various fields .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-ethoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C5H8N4O/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9)

InChI Key

RQACPMAJDILPQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=N1)N

Origin of Product

United States

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